N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide
Description
This oxalamide derivative features a central oxalamide (N2-oxalyl diamide) core substituted with a benzo[d][1,3]dioxol-5-yl group at the N1 position and a 2-(3-chlorophenyl)-2-methoxypropyl moiety at the N2 position. The benzo[d][1,3]dioxol-5-yl (piperonyl) group is a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in bioactive compounds .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-19(25-2,12-4-3-5-13(20)8-12)10-21-17(23)18(24)22-14-6-7-15-16(9-14)27-11-26-15/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJWJJSWEFCAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and chlorophenyl intermediates. These intermediates are then coupled through an oxalamide linkage. Common reagents used in the synthesis include palladium catalysts for cross-coupling reactions, and various solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Core Structural Similarities and Differences
The target compound belongs to a class of oxalamides investigated as umami flavor enhancers and bioactive agents. Key analogs include:
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Core : Oxalamide.
- Substituents : 2,4-dimethoxybenzyl (N1) and 2-(pyridin-2-yl)ethyl (N2).
- Activity : Potent umami agonist with high affinity for the TAS1R1/TAS1R3 receptor .
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770)
- Core : Oxalamide.
- Substituents : 2-methoxy-4-methylbenzyl (N1) and 2-(pyridin-2-yl)ethyl (N2).
- Activity : Structurally related to S336, with similar umami-enhancing properties.
Target Compound
- Distinct Features: The benzo[d][1,3]dioxol-5-yl group replaces the dimethoxybenzyl or methoxy-methylbenzyl groups in S336 and No. 1770.
Comparative Analysis of Key Properties
Mechanistic and Metabolic Insights
- Receptor Interaction : The oxalamide core is critical for binding to the TAS1R1/TAS1R3 umami receptor. The piperonyl group in the target compound may enhance binding through π-π stacking, while the 3-chlorophenyl group could improve hydrophobic interactions .
- Metabolism: Oxalamides generally resist amide hydrolysis, as shown in hepatocyte studies of S336 and No. 1770. Instead, phase I metabolism (e.g., oxidation of methoxy or methyl groups) predominates . The chlorine substituent in the target compound may slow oxidative metabolism, extending half-life.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which are structural elements often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.81 g/mol. The presence of the benzo[d][1,3]dioxole structure suggests potential bioactivity, as this motif is commonly found in numerous bioactive compounds.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values often lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Compounds with oxalamide linkages have been investigated for their anti-inflammatory properties. Inhibition of COX enzymes (cyclooxygenase-1 and -2) is a common mechanism through which these compounds exert their effects. Some studies report IC50 values for COX-2 inhibition significantly lower than those for COX-1, indicating selective anti-inflammatory activity .
Anticancer Studies
A study focused on similar benzo[d][1,3]dioxole derivatives reported significant antitumor activity across multiple cancer cell lines. For instance:
- HepG2 : IC50 = 2.38 µM
- HCT116 : IC50 = 1.54 µM
- MCF7 : IC50 = 4.52 µM
These values suggest that the compound may be more effective than established treatments in certain contexts .
The anticancer mechanisms of these compounds have been explored through various assays:
- Cell Cycle Analysis : Indications of cell cycle arrest were observed in treated cancer cells.
- Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cells.
- Molecular Docking Studies : These studies suggested potential interactions with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity (IC50) | COX Inhibition (IC50) | Notable Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Apoptosis induction |
| Doxorubicin | 7.46 µM (HepG2) | - | DNA intercalation |
| Other Benzo[d][1,3]dioxole Derivatives | Varies (≤ 4.52 µM) | < 0.5 µM (COX-2) | EGFR inhibition |
Case Studies
A notable case study involved synthesizing and testing a series of oxalamide derivatives, including those based on the benzo[d][1,3]dioxole framework. The study highlighted the importance of structural modifications in enhancing biological activity:
- Structural Modifications : Variations in substituents on the aromatic rings significantly influenced both anticancer and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
